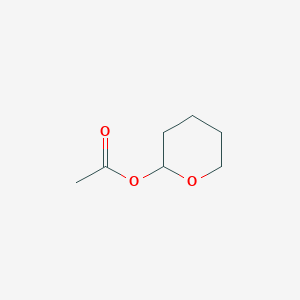

Tetrahydropyranyl acetate

Description

Significance of the Tetrahydropyranyl Moiety in Synthetic Strategies

The tetrahydropyranyl (THP) group is one of the most widely utilized protecting groups for alcohols and phenols in organic synthesis. wikipedia.orgorganic-chemistry.orgresearchgate.net Its popularity stems from several key advantages:

Ease of Introduction: The THP group is typically introduced by reacting an alcohol with 3,4-dihydropyran (DHP) under acidic conditions. wikipedia.orgorganic-chemistry.org

Stability: THP ethers are stable to a wide range of reaction conditions, including strongly basic media, organometallic reagents, and hydrides. organic-chemistry.orgresearchgate.net This stability allows for selective transformations at other sites of a complex molecule.

Ease of Removal: Deprotection of THP ethers is readily achieved under mild acidic conditions, often using acetic acid or a catalytic amount of a stronger acid. smolecule.comorganic-chemistry.org

The tetrahydropyran (B127337) ring system itself is a fundamental structural motif found in many natural products, most notably in pyranose sugars like glucose. wikipedia.org This biocompatibility and the reliable chemistry of the THP group have cemented its importance in the total synthesis of complex molecules.

Overview of Ester Derivatives in Orthogonal Protecting Group Chemistry

In the synthesis of complex molecules with multiple functional groups, it is often necessary to protect and deprotect different groups selectively. This is the principle of orthogonal protection , where each protecting group can be removed under a specific set of conditions without affecting the others. wikipedia.orgorganic-chemistry.org

Ester functionalities, such as acetates, benzoates, and pivalates, are classic protecting groups for alcohols. wikipedia.org Their removal is typically accomplished by nucleophilic attack, often through hydrolysis with a base. The reactivity of an ester towards hydrolysis can be sterically tuned, providing a degree of differential deprotection. wikipedia.org

The strategic use of different ester groups, alongside other classes of protecting groups like silyl (B83357) ethers and carbamates, allows for the precise and sequential unmasking of reactive sites, a crucial element in the assembly of intricate molecular architectures. wikipedia.orgacs.orgnih.gov For instance, a benzyl (B1604629) ester can be cleaved by hydrogenolysis, a fluorenylmethylenoxy (Fmoc) group by a base like piperidine, and a tert-butyl ether with an acid, all in the presence of one another. wikipedia.org

Contextualization of Tetrahydropyranyl Acetate (B1210297) within Advanced Synthetic Transformations

Tetrahydropyranyl acetate itself is not primarily used as a protecting group in the same way as a THP ether. Instead, its significance lies in its role as a versatile synthetic intermediate. The acetate group can act as a leaving group in various transformations, or the entire molecule can be a precursor for other valuable reagents.

One notable application is the direct conversion of tetrahydropyranyl ethers to acetates. niscpr.res.in This transformation is valuable in multi-step syntheses where a switch in protecting groups is required to accommodate the reaction conditions of subsequent steps. For example, a THP ether, which is acid-labile, can be converted to a more acid-stable acetate group. niscpr.res.in Research has shown that this conversion can be efficiently catalyzed by reagents like trifluoroacetic acid in the presence of acetic anhydride (B1165640). organic-chemistry.orgniscpr.res.in

Furthermore, this compound can be involved in the synthesis of more complex heterocyclic systems. For example, it can serve as a starting material in reactions that construct fused ring systems, such as in the preparation of pyrazole (B372694) derivatives. google.com

The chemistry of this compound is a prime example of how fundamental concepts of protecting groups and functional group interconversions are leveraged in advanced organic synthesis to achieve the construction of complex and biologically significant molecules. thieme-connect.comacs.orgrsc.orgacs.org

Structure

3D Structure

Properties

Molecular Formula |

C7H12O3 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

oxan-2-yl acetate |

InChI |

InChI=1S/C7H12O3/c1-6(8)10-7-4-2-3-5-9-7/h7H,2-5H2,1H3 |

InChI Key |

MWPBAIMERSTUSC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1CCCCO1 |

Origin of Product |

United States |

Methodologies for the Synthesis and Interconversion of Tetrahydropyranyl Acetate

Green Chemistry Principles in Tetrahydropyranyl Acetate (B1210297) Synthesis and Transformation

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of compounds like tetrahydropyranyl acetate.

Solvent-Free Reaction Conditions

Performing reactions without a solvent offers significant environmental benefits, including reduced pollution, lower costs, and simplified work-up procedures. This approach has been successfully applied to acetylation reactions. A general and convenient method for the acetylation of alcohols, amines, phenols, and thiols has been developed that operates under both solvent-free and catalyst-free conditions. mdpi.com In this protocol, the substrate is simply mixed with acetic anhydride (B1165640) and heated to achieve high yields of the acetylated product. mdpi.com

Similarly, catalysts like poly(N-vinylimidazole) have been used to promote the instantaneous and quantitative acetylation of various alcohols and phenols with acetic anhydride at room temperature under solvent-free conditions. rsc.org These methods, while not always specific to THP-ether conversion, demonstrate the viability of solvent-free acetylation, a key step in forming acetate compounds. The elimination of volatile and often toxic organic solvents aligns directly with the core tenets of green chemistry.

| Substrate | Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Benzyl (B1604629) alcohol | 7 | 100 | 100 |

| 1-Octanol | 7 | 100 | 100 |

| Phenol | 0.25 | 100 | 100 |

| Aniline | 0.08 | 100 | 100 |

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner processes compared to conventional heating methods. This technology can be applied to the synthesis and transformation of tetrahydropyranyl derivatives.

Atom Economy Considerations in Synthetic Efficiency

The principle of atom economy, a cornerstone of green chemistry, evaluates the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. wordpress.comjocpr.com An ideal reaction would have 100% atom economy, meaning all atoms from the starting materials are found in the final product, with no byproducts. jocpr.com In the synthesis of tetrahydropyran (B127337) rings, which form the core of this compound, atom economy is a critical metric for comparing the sustainability of different synthetic routes. whiterose.ac.uk

Synthetic strategies that maximize atom economy are inherently more efficient and generate less waste. nih.gov Cascade reactions, for example, provide a powerful tool for rapidly generating molecular complexity with high atom economy by combining multiple transformations into a single step, thus avoiding the waste associated with intermediate workups and purification. nih.gov Similarly, cycloaddition reactions, such as the Diels-Alder reaction, are highly atom-economical as all the atoms of the reactants are typically incorporated into the product. jocpr.comnih.gov

In contrast, reactions that utilize stoichiometric reagents, such as some traditional protection and deprotection sequences or Wittig-type reactions, often exhibit poor atom economy. nih.gov This is because significant portions of the reagents are converted into byproducts that are not part of the final molecule. The application of catalytic methods is a key strategy for improving atom economy, as a small amount of catalyst can facilitate a transformation without being consumed, thereby minimizing waste. nih.gov

| Reaction Type | General Characteristics | Atom Economy Potential | Example Reaction |

|---|---|---|---|

| Diels-Alder Cycloaddition | [4+2] cycloaddition to form a six-membered ring. | Excellent (often 100%) | Reaction of a diene with a dienophile. jocpr.com |

| Prins Cyclization | Acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde. | Good to Excellent | Formation of 2,6-disubstituted tetrahydropyrans. ntu.edu.sg |

| Multi-component/Cascade Reaction | Multiple reactions occur in a single pot, sequentially. | Excellent | One-pot synthesis of highly substituted tetrahydropyran-4-ones. whiterose.ac.uk |

| Wittig Reaction | Formation of an alkene from an aldehyde/ketone and a phosphonium (B103445) ylide. | Poor | Generates triphenylphosphine (B44618) oxide as a stoichiometric byproduct. |

Aqueous Medium Reactions

Traditionally, the synthesis of tetrahydropyranyl (THP) ethers, key precursors for compounds like this compound, is conducted in anhydrous aprotic organic solvents. researchgate.net This precaution is taken because the presence of water is often associated with longer reaction times and poor yields. However, recent advancements have demonstrated that the tetrahydropyranylation of alcohols can be effectively performed in an aqueous medium, offering a more environmentally benign alternative to volatile organic solvents. researchgate.net

Water itself can act as a catalyst for the tetrahydropyranylation of alcohols at elevated temperatures. researchgate.net The reaction's success in an aqueous environment is driven by a combination of factors, including hydrophobic interactions between the alcohol substrate and 3,4-dihydro-2H-pyran (DHP), and the favorable pKa values of water, alcohols, and the protonated intermediates. researchgate.net

The pH of the aqueous medium is a critical parameter for the reaction's success. Research has shown that the tetrahydropyranylation of alcohols proceeds efficiently in a pH range of 2 to 6.5. researchgate.net The reaction rate and conversion percentage decrease significantly at a pH of 7 and above, with negligible product formation observed at pH 7.5 and higher. researchgate.net This pH dependency highlights the mechanistic requirement for protonation to generate the key oxycarbenium ion intermediate from DHP. researchgate.net The reaction can be carried out using buffered solutions, such as a sodium phosphate (B84403) buffer, to maintain the optimal pH. researchgate.net

| pH of Solution | Time (h) | Conversion (%) | Buffer System |

|---|---|---|---|

| 8.0 | 15 | Nil | Na₂HPO₄ + NaH₂PO₄ |

| 7.5 | 15 | 10 | Na₂HPO₄ + NaH₂PO₄ |

| 7.0 | 15 | 20 | Na₂HPO₄ + NaH₂PO₄ |

| 6.5 | 15 | 72 | Na₂HPO₄ + NaH₂PO₄ |

| 6.0 | 15 | 80 | Na₂HPO₄ + NaH₂PO₄ |

| 5.5 | 10 | >95 | Na₂HPO₄ + NaH₂PO₄ |

| 5.0 | 8 | >95 | Na₂HPO₄ + NaH₂PO₄ |

Data derived from research on the tetrahydropyranylation of alcohols in an aqueous medium. researchgate.net

Advanced Applications of Tetrahydropyranyl Acetate in Complex Organic Synthesis

Role in Orthogonal Protection Strategies for Hydroxyl and Carboxyl Functionalities

In multistep synthesis, orthogonal protection is a critical strategy that permits the selective removal of one protecting group in the presence of others. wikipedia.org The tetrahydropyranyl group is a vital component of this strategy due to its distinct cleavage conditions. As an acetal (B89532), the THP group is highly stable under basic, nucleophilic, and reductive conditions, but is readily cleaved under mild acidic conditions. total-synthesis.comorganic-chemistry.org This reactivity profile makes it orthogonal to a host of other widely used protecting groups.

For instance, the THP group can protect a hydroxyl moiety while a base-labile group, such as an acetate (B1210297) (Ac) or fluorenylmethoxycarbonyl (Fmoc) group, is removed using basic conditions (e.g., piperidine for Fmoc). wikipedia.orgfiveable.me Similarly, it remains intact during the hydrogenolysis used to cleave benzyl (B1604629) (Bn) or benzyloxycarbonyl (Cbz) ethers, or during the fluoride-mediated removal of silyl (B83357) ethers like tert-butyldimethylsilyl (TBS). fiveable.me

While THP protection is highly effective for hydroxyl and thiol groups, its application to carboxylic acids results in a hemiacetal ester that is extremely acid-labile. iris-biotech.deresearchgate.net This high lability means that during the protection of a hydroxy acid, the carboxyl group does not need to be protected beforehand, as any THP ester formed is typically cleaved during aqueous work-up. nih.govnih.gov This inherent chemoselectivity simplifies synthetic routes by avoiding additional protection-deprotection steps for the carboxyl functionality.

| Protecting Group | Typical Substrate | Stable Conditions (for this group) | Cleavage Conditions (for this group) | Orthogonal To THP? |

|---|---|---|---|---|

| Tetrahydropyranyl (THP) | Alcohol, Thiol | Basic, Hydrogenolysis, Fluoride | Mild Acid (e.g., PTSA, aq. HCl) | N/A |

| Fmoc | Amine | Acid, Hydrogenolysis | Base (e.g., Piperidine) | Yes |

| Benzyl (Bn) | Alcohol, Carboxylic Acid | Acid, Base | Hydrogenolysis (H₂, Pd/C) | Yes |

| tert-Butyldimethylsilyl (TBS) | Alcohol | Basic, Hydrogenolysis | Fluoride (e.g., TBAF), Acid | Yes |

| tert-Butyloxycarbonyl (Boc) | Amine | Base, Hydrogenolysis | Strong Acid (e.g., TFA) | Partially (cleavage conditions can overlap) |

Utilization as a Building Block in the Synthesis of Complex Molecular Architectures

The tetrahydropyran (B127337) ring is not merely a transient protecting group; it is a prevalent structural motif in a vast array of biologically active natural products, including antibiotics, antitumor agents, and antiproliferative compounds. researchgate.netnih.govresearchgate.net Consequently, synthetic strategies often focus on the construction of this ring system, where THP-like structures serve as key building blocks rather than temporary installations.

The synthesis of natural products containing the THP scaffold is a major focus of organic chemistry. rsc.orgyork.ac.ukyork.ac.uk Methodologies such as the Prins cyclization, hetero-Diels-Alder reactions, and intramolecular Michael additions are employed to construct the THP ring with high stereocontrol. nih.govbohrium.com In these syntheses, simple, often chiral, precursors containing functionalities analogous to THP acetate are elaborated into the complex core of molecules like phorboxazoles, spongistatins, and lasonolides. researchgate.net These syntheses underscore the importance of the THP framework as a fundamental building block in creating molecular complexity and achieving the total synthesis of medicinally relevant compounds. bioengineer.org

In the synthesis of complex carbohydrates and nucleic acids, the differential protection of multiple hydroxyl groups is paramount. The THP group serves as a reliable protecting group for hydroxyl functions in sugar and nucleoside chemistry. researchgate.netlibretexts.org Its introduction via reagents like 3,4-dihydro-2H-pyran under acidic catalysis allows for the temporary masking of a hydroxyl group while other positions on the sugar or nucleobase are modified. ucla.edu For example, it can be used to protect the 5'-hydroxy group in nucleosides during oligonucleotide synthesis. libretexts.org Its stability to the basic conditions often used in glycosylation reactions and its subsequent removal under mild acid make it a valuable tool in the stepwise assembly of complex oligosaccharides.

While historically underutilized in peptide chemistry, the THP group has emerged as a powerful tool for both side-chain and backbone protection in solid-phase peptide synthesis (SPPS). d-nb.infonih.gov It is particularly effective for protecting the side chains of serine (Ser), threonine (Thr), and cysteine (Cys). researchgate.netnih.gov Compared to traditional protecting groups like tert-butyl (tBu) and trityl (Trt), the non-aromatic and less bulky THP group can impart greater solubility to the growing peptide chain and reduce undesired inter-chain interactions, leading to purer products. iris-biotech.denih.gov

More recently, the tetrahydropyranyl group has been evaluated as a backbone amide protecting group to disrupt the interchain hydrogen bonding that leads to on-resin aggregation, a major challenge in SPPS. researchgate.netnih.gov Introduced as a protected dipeptide, the THP group improves the synthesis of difficult, aggregation-prone sequences, such as amyloid-β fragments. researchgate.net Its high acid lability ensures efficient removal during the final cleavage step, offering a distinct advantage over benzyl-based backbone protecting groups that can be difficult to cleave and may cause side reactions. researchgate.netnih.gov

| Protecting Group | Amino Acids | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Tetrahydropyranyl (THP) | Ser, Thr, Cys | Improves solubility, non-bulky, mild acid cleavage, orthogonal to Fmoc/Boc. iris-biotech.deiris-biotech.de | Creates a new stereocenter, leading to diastereomers. total-synthesis.com |

| tert-Butyl (tBu) | Ser, Thr, Tyr, Asp, Glu | Widely used, stable to Fmoc deprotection. | Bulky, can decrease peptide solubility, requires strong acid (TFA) for cleavage. nih.gov |

| Trityl (Trt) | Cys, Asn, Gln, His | Acid labile, useful for protecting thiols and amides. | Very bulky, can promote racemization in Cys. iris-biotech.deiris-biotech.de |

Chemoselective Transformations Enabled by Tetrahydropyranyl Acetate Chemistry

The stability of the THP ether linkage under a variety of reaction conditions enables a high degree of chemoselectivity. An alcohol protected as a THP ether is inert to strong bases (e.g., organolithium reagents, Grignard reagents), hydrides, and most oxidizing and reducing agents. total-synthesis.comorganic-chemistry.org This allows for transformations to be carried out on other functional groups within a complex molecule without affecting the protected hydroxyl group.

Furthermore, the THP ether itself can undergo direct and chemoselective conversion to other functional groups. For example, in the presence of a Lewis acid like aluminum trichloride, THP ethers can be converted in one step to silyl ethers. researchgate.netresearchgate.net This transformation is chemoselective and does not affect other functionalities like alkenes or alkynes that might be present in the molecule. researchgate.net Similarly, direct conversion of THP ethers to acetates can be achieved using reagents such as titanium tetrachloride and acetic anhydride (B1165640), providing a mild and efficient method for protecting group exchange. organic-chemistry.orgresearchgate.net

Integration into Catalytic Reaction Systems as a Substrate or Component

The robustness of the THP protecting group makes substrates containing this moiety compatible with a wide range of modern catalytic systems. Molecules bearing THP-protected alcohols can readily participate in transition-metal-catalyzed reactions, such as palladium-catalyzed cross-couplings (e.g., Suzuki, Heck) or ruthenium-catalyzed olefin metathesis, without interference from the protected hydroxyl group. scielo.brsemanticscholar.org The stability of the THP ether to the basic conditions, organometallic intermediates, and metal catalysts used in these reactions is crucial for their successful application in the synthesis of complex molecules. This compatibility allows for the strategic placement of hydroxyl groups that can be unveiled late in a synthetic sequence after the core carbon skeleton has been assembled using powerful catalytic methods.

Flow Chemistry Methodologies Employing this compound Transformations

The application of continuous flow chemistry to transformations involving the tetrahydropyranyl (THP) group marks a significant advancement in enhancing the efficiency, safety, and scalability of protecting group strategies in complex organic synthesis. Flow chemistry, characterized by the use of channels or tubes for chemical reactions, offers superior control over reaction parameters such as temperature, pressure, and residence time compared to traditional batch methods. These advantages are particularly beneficial for the acid-catalyzed introduction and cleavage of THP ethers, which are fundamental transformations related to this compound.

A key development in this area is the use of heterogeneous acid catalysts packed into column reactors. Solid-supported catalysts, such as sulfonic acid resins like Amberlyst-15, are ideally suited for flow processes. researchgate.netarkat-usa.org Reagents are continuously pumped through the packed bed, where the reaction occurs on the surface of the catalyst. This setup eliminates the need for aqueous workups to remove a homogeneous catalyst, simplifies product isolation, and allows for the continuous, long-term operation of the reactor with catalyst regeneration. arkat-usa.org

Similarly, the deprotection of THP ethers is efficiently performed in flow systems. An acidic solution, often methanolic, is passed through a heated reactor coil or a packed bed containing the protected substrate. The ability to precisely control the temperature and residence time is crucial for cleaving the THP group without affecting other acid-sensitive functionalities that may be present in a complex molecule. This level of control is often difficult to achieve in batch reactors, where temperature gradients and mixing inefficiencies can lead to inconsistent results and lower yields.

The integration of these protection and deprotection steps into multi-step continuous flow syntheses represents a powerful strategy. It allows for "reaction telescoping," where the output from one reactor is directly fed into the next without the need to isolate and purify intermediates, significantly reducing waste and synthesis time.

The following interactive data table provides a comparative overview of typical conditions for the THP protection of a model substrate, benzyl alcohol, highlighting the advantages offered by flow chemistry methodologies over traditional batch processing.

| Parameter | Traditional Batch Method | Continuous Flow Method |

|---|---|---|

| Catalyst | p-Toluenesulfonic acid (homogeneous) | Amberlyst-15 (heterogeneous, packed bed) |

| Solvent | Dichloromethane (DCM) | Acetonitrile (B52724) or Dichloromethane (DCM) |

| Temperature | Room Temperature (~25 °C) | Elevated (e.g., 60 °C) |

| Reaction Time | 1 - 4 hours | 5 - 15 minutes (residence time) |

| Workup/Purification | Aqueous wash, extraction, solvent evaporation | In-line catalyst filtration (product stream collected) |

| Yield | ~95% | >99% |

| Throughput | Grams per batch | Grams to Kilograms per hour |

| Scalability | Requires larger glassware and significant redevelopment | Achieved by longer run time or "numbering-up" reactors |

Analytical and Spectroscopic Characterization Techniques in Tetrahydropyranyl Acetate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of tetrahydropyranyl acetate (B1210297). Through various NMR experiments, it is possible to determine the precise arrangement of atoms within the molecule and to assess the purity of a sample.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provide fundamental information about the chemical environment of the hydrogen and carbon atoms in tetrahydropyranyl acetate, respectively.

The ¹H NMR spectrum of this compound exhibits characteristic signals for the protons of the tetrahydropyran (B127337) ring and the acetyl group. The anomeric proton on the carbon adjacent to both oxygens (C2) is typically the most deshielded proton of the ring system, appearing as a multiplet around 4.5-5.0 ppm. The protons of the methyl group of the acetate moiety typically appear as a sharp singlet at approximately 2.0 ppm. The remaining protons of the tetrahydropyran ring appear as a series of complex multiplets in the region of 1.4-4.0 ppm.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the acetate group is readily identified by its characteristic downfield chemical shift in the range of 170-171 ppm. The anomeric carbon (C2) of the tetrahydropyran ring appears around 98-99 ppm. The carbons of the tetrahydropyran ring typically resonate between 19-63 ppm, while the methyl carbon of the acetate group is found at approximately 21 ppm.

Expected ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Anomeric H (C2-H) | ~4.8 | m |

| Tetrahydropyran Ring CH₂O | ~3.5 - 3.9 | m |

| Acetate CH₃ | ~2.0 | s |

| Tetrahydropyran Ring CH₂ | ~1.5 - 1.9 | m |

Expected ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=O (Acetate) | ~170 |

| Anomeric C (C2) | ~99 |

| Tetrahydropyran Ring CH₂O | ~62 |

| Tetrahydropyran Ring CH₂ | ~19, 25, 30 |

| Acetate CH₃ | ~21 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex proton and carbon signals in this compound, especially within the overlapping multiplet regions of the tetrahydropyran ring.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment reveals scalar couplings between protons, typically over two to three bonds. For this compound, this technique would show correlations between the anomeric proton and the protons on the adjacent carbon (C3), as well as among the other coupled protons within the tetrahydropyran ring, helping to trace the proton connectivity throughout the ring system. libretexts.orglibretexts.orgyoutube.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. libretexts.orgpressbooks.pubcolumbia.edu An HSQC spectrum of this compound would show a cross-peak for each carbon atom that is attached to one or more protons, linking the proton and carbon chemical shifts. For example, the signal for the anomeric proton at ~4.8 ppm would correlate with the anomeric carbon signal at ~99 ppm. This is invaluable for assigning the carbon signals based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between ¹H and ¹³C nuclei, typically over two to three bonds. libretexts.orgcolumbia.edunih.gov This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. In this compound, an HMBC experiment would show a correlation between the methyl protons of the acetate group (~2.0 ppm) and the carbonyl carbon (~170 ppm), as well as a correlation between these protons and the anomeric carbon (C2), confirming the connectivity of the acetate group to the tetrahydropyran ring.

A significant challenge in the NMR analysis of tetrahydropyranyl derivatives, including this compound, arises from the introduction of a new stereocenter at the anomeric carbon (C2) upon formation of the acetal (B89532). thieme-connect.de If the starting alcohol is chiral, this results in the formation of a mixture of diastereomers. nih.gov These diastereomers will have distinct, albeit often very similar, NMR spectra, leading to a doubling of signals and increased spectral complexity. researchgate.net

Variable-temperature (VT) NMR experiments can sometimes be employed to study the conformational dynamics and distinguish between rotamers and stable diastereomers. researchgate.netdocumentsdelivered.com The complex and often overlapping signals in the ¹H NMR spectrum of the tetrahydropyran ring can make precise assignment and the determination of the diastereomeric ratio challenging. thieme-connect.de

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The most prominent features in the IR spectrum of this compound are the strong absorption band due to the carbonyl (C=O) stretch of the ester group, which typically appears in the region of 1735-1750 cm⁻¹. chemguide.co.uk The presence of the ether linkage within the tetrahydropyran ring is indicated by a characteristic C-O stretching vibration, usually found in the 1000-1300 cm⁻¹ range. chemguide.co.uk Additionally, the spectrum will show C-H stretching vibrations for the sp³ hybridized carbons just below 3000 cm⁻¹. chemguide.co.uk

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Ester (C=O) | Stretch | ~1740 | Strong |

| Ether (C-O) | Stretch | ~1000-1300 | Strong |

| Alkane (C-H) | Stretch | ~2850-2960 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ajgreenchem.com It is well-suited for the analysis of volatile compounds like this compound. In a GC-MS analysis, the compound is first vaporized and separated from other components in a mixture based on its boiling point and interactions with the chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI).

The resulting mass spectrum will show a molecular ion peak (M⁺), which corresponds to the molecular weight of this compound. However, the molecular ion is often unstable and undergoes fragmentation. libretexts.orgchemguide.co.uk The analysis of these fragment ions provides a "fingerprint" that can be used to identify the compound and elucidate its structure.

Common fragmentation pathways for this compound would likely involve the cleavage of the glycosidic bond, leading to the formation of a tetrahydropyranyl cation or a related fragment. Another characteristic fragmentation would be the loss of the acetyl group or acetic acid. For instance, a prominent peak might be observed corresponding to the tetrahydropyranyl oxonium ion (m/z 85), which is a common fragment for tetrahydropyranyl ethers. The fragmentation of the acetate moiety could lead to a characteristic ion at m/z 43 (CH₃CO⁺). youtube.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound and its analogues by providing a highly accurate measurement of the mass-to-charge ratio (m/z) of molecular ions. measurlabs.comresearchgate.netnih.gov This technique can determine the mass of a molecule with enough precision to allow for the calculation of its elemental composition. researchgate.netlibretexts.org Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas due to the slight mass differences between isotopes. libretexts.org

The accuracy of HRMS is typically within a few parts per million (ppm), which is usually sufficient to confirm a molecular formula for compounds with molecular masses below 1000 amu. uci.edursc.org This level of precision is crucial in synthetic chemistry to confirm the identity of a target compound and to rule out potential byproducts. The data obtained from HRMS, often presented as a "calculated" (Calcd) versus an "experimental" (found) value, provides strong evidence for the successful synthesis of the desired product. uci.edu For instance, in the characterization of a derivative, the observed mass can be compared to the theoretical mass, as shown in the table below.

Table 1: Exemplary HRMS Data for a Tetrahydropyranyl Derivative

| Compound | Molecular Formula | Calculated Mass [M+H]+ | Found Mass [M+H]+ | Reference |

|---|---|---|---|---|

| Fmoc-Ser(Thp)-OH | C23H26NO6 | 412.1760 | 412.1745 | nih.gov |

Chromatographic Separation and Analysis Methods

Chromatographic techniques are fundamental to the study of this compound, enabling the monitoring of reactions, assessment of purity, and purification of products.

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and widely used technique for monitoring the progress of chemical reactions involving this compound. ukessays.comrsc.orgresearchgate.net By spotting the reaction mixture on a TLC plate at different time intervals, chemists can qualitatively observe the consumption of starting materials and the formation of the product. rsc.org The separation is based on the differential partitioning of the components between the stationary phase (typically silica (B1680970) gel or alumina) and the mobile phase (a solvent or solvent mixture). ukessays.com

The choice of the eluent, or solvent system, is critical for achieving good separation. libretexts.org A common approach is to use a mixture of a non-polar solvent, such as hexane, and a more polar solvent, like ethyl acetate. wvu.edubiotage.com The polarity of the mobile phase is adjusted to achieve a retention factor (Rf) for the desired compound that is typically between 0.2 and 0.4 for optimal separation. orgchemboulder.com For reactions involving tetrahydropyranyl-protected compounds, various solvent systems can be employed. After development, the spots are visualized, often using a UV lamp if the compounds are UV-active, or by staining with a developing agent such as iodine. rsc.org

Table 2: Common TLC Solvent Systems for Monitoring Reactions of THP-Protected Compounds

| Solvent System (v/v) | Application Example | Reference |

|---|---|---|

| n-hexane/ethyl acetate (1:1) | Purification of N,N-diisopropylethylamine (DIEA) neutralized reaction mixture. | nih.gov |

| Hexane-ethyl acetate | General monitoring of reactions involving THP-protected compounds. | rsc.org |

High-Performance Liquid Chromatography (HPLC) is a more sophisticated chromatographic technique that provides quantitative data on the purity of this compound samples and can be used for precise reaction monitoring. biomedpharmajournal.orgd-nb.info It offers higher resolution, sensitivity, and reproducibility compared to TLC. oup.com In HPLC, the sample is pumped through a column packed with a stationary phase at high pressure. sigmaaldrich.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of organic compounds like this compound. thermofisher.com In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. manipal.eduveeprho.com The composition of the mobile phase can be constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. google.com

It is important to note that the acidic conditions sometimes used in HPLC mobile phases (e.g., 0.1% trifluoroacetic acid, TFA) can cause the cleavage of the acid-labile tetrahydropyranyl (THP) protecting group. nih.gov This can complicate purity analysis, and therefore, the choice of mobile phase additives must be made carefully. nih.gov

Table 3: Typical HPLC Conditions for Analysis of THP-Containing Compounds

| Parameter | Condition | Comment | Reference |

|---|---|---|---|

| Column | Reversed-phase (e.g., C18) | Commonly used for non-polar to moderately polar compounds. | oup.compensoft.net |

| Mobile Phase | Water/Acetonitrile or Water/Methanol gradients | Allows for the separation of compounds with a range of polarities. | oup.compensoft.net |

| Detector | UV | Applicable if the compound has a chromophore. | oup.com |

| Caution | Acidic additives (e.g., TFA) | Can cleave the THP group, leading to inaccurate purity assessment. | nih.gov |

Column chromatography is a preparative technique used to purify this compound from reaction mixtures on a larger scale than TLC. rsc.orgresearchgate.net The principle is similar to TLC, with the stationary phase (commonly silica gel) packed into a glass column. researchgate.net The crude product is loaded onto the top of the column, and the mobile phase is passed through the column, eluting the separated components. sigmaaldrich.com

The selection of the mobile phase is often guided by preliminary TLC analysis. orgchemboulder.com A solvent system that provides a good separation of the desired product from impurities on a TLC plate is a good starting point for column chromatography. orgchemboulder.com Fractions are collected as the solvent elutes from the column and are typically analyzed by TLC to identify those containing the pure product. researchgate.net These pure fractions are then combined and the solvent is evaporated to yield the purified this compound.

Table 4: Common Stationary and Mobile Phases for Column Chromatography Purification

| Stationary Phase | Mobile Phase Examples (v/v) | Application Context | Reference |

|---|---|---|---|

| Silica Gel | CH2Cl2/MeOH (96:4) | Purification of Fmoc-Trp(Thp)-OH. | nih.gov |

| Basic Silica | n-hexane/ethyl acetate (1:1) | Purification of compounds where the THP group might be sensitive to acidic silica. | nih.gov |

X-ray Crystallography for Solid-State Structural Determination (if applicable to derivatives)

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While obtaining a single crystal of this compound itself might be challenging, this method is highly applicable to its solid derivatives. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and stereochemistry, can be generated. nih.gov

In the context of this compound research, X-ray crystallography has been used to determine the structure of complex molecules where a tetrahydropyranyl moiety is incorporated. For example, the crystal structures of HIV-1 protease in complex with inhibitors containing a substituted fused-tetrahydropyranyl tetrahydrofuran (B95107) ligand have been determined at high resolution. nih.gov These studies provide invaluable insights into the binding interactions between the inhibitor and the enzyme's active site, which is crucial for structure-based drug design. nih.gov

Computational and Theoretical Investigations of Tetrahydropyranyl Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, providing a framework for analyzing bond formation and breakage, chemical reactivity, and electronic structure. Methods like Density Functional Theory (DFT) and various ab initio approaches are widely used to model molecular systems, offering a balance between computational cost and accuracy. These calculations are based on solving the Schrödinger equation, which describes the quantum states of a system.

Density Functional Theory (DFT) has become a popular quantum mechanical approach for studying chemical reactions due to its favorable balance of computational efficiency and accuracy. This method is used to investigate reaction pathways, locate transition states, and calculate activation energies, thereby providing detailed mechanistic insights.

A computational analysis of the reaction between tetrahydropyran (B127337) (THP) and atomic bromine serves as a case study for the application of DFT in understanding reaction mechanisms in tetrahydropyranyl systems. In this research, the B3LYP hybrid density functional was identified as providing consistently reliable results for the system. Geometry optimizations and transition state calculations, verified by intrinsic reaction coordinate (IRC) calculations, were performed to map out potential reaction profiles.

The study constructed reaction profiles for hydrogen abstraction from THP by bromine. Two potential pathways, analogous to those studied for the reaction of 1,4-dioxane (B91453) with bromine, were investigated. A third, more energetically favorable pathway was also identified through an extended potential energy surface (PES) search. The calculated free energies of activation for these pathways provide a quantitative measure of their feasibility. These theoretical findings align with experimental data showing that the rate constant for the THP + Br reaction is significantly greater than that for the 1,4-dioxane + Br reaction, supporting the calculated lower activation energies for the THP system.

| Reaction Pathway | Calculated ΔG‡ (kcal/mol) | Notes |

|---|---|---|

| Pathway 1 (Dioxane-like) | 9.01 | Analogous to the first pathway identified for 1,4-dioxane. |

| Pathway 2 (Dioxane-like) | 9.64 | Analogous to the second pathway identified for 1,4-dioxane. |

| Pathway 3 | 8.15 | A more energetically favorable pathway not previously studied for 1,4-dioxane. |

Ab initio quantum chemistry methods, such as Hartree-Fock (HF) theory and Møller-Plesset perturbation (MP2) theory, are derived directly from theoretical principles without the inclusion of experimental data. These methods are crucial for performing conformational analysis, which explores the different spatial arrangements of atoms in a molecule and their relative energies.

In studies of tetrahydropyran and its derivatives, various computational methods, including ab initio techniques, have been optimized and compared. For instance, trial calculations using Hartree-Fock, DFT, and MP2 theory were performed to select the most appropriate level of theory for studying the anomeric effect and reaction mechanisms in these systems.

Conformational studies of molecules structurally related to tetrahydropyran, such as 3-hydroxy-tetrahydrofuran (3HTHF), have utilized these methods. Theoretical studies on 3HTHF identified multiple stable conformers, including three axial conformers and one equatorial conformer, using DFT optimizations. The calculated properties, such as dipole moments, for the lowest energy conformers showed good agreement with experimental values, validating the theoretical approach. Ab initio simulations have also been successfully applied to analyze the conformer states of other cyclic systems, demonstrating the power of these methods in determining molecular geometry and population analysis.

| Conformer | Method | Calculated Dipole Moment (D) | Experimental Dipole Moment (D) |

|---|---|---|---|

| 3HTHF-A (lowest energy) | B3LYP/6-311+G(2d,2p) | 1.6793 | 1.7442 |

| 3HTHF-B (second lowest energy) | B3LYP/6-311+G(2d,2p) | 2.7072 | 2.8772 |

Conformational Analysis and Energy Landscape Studies of Tetrahydropyranyl Rings

The tetrahydropyran ring is not planar and exists in various conformations, typically chair and boat forms, similar to cyclohexane. The study of the potential energy landscape (PEL) reveals the relative stabilities of these conformers and the energy barriers between them. Computational methods are essential for mapping these landscapes and understanding how factors like substituents and the anomeric effect influence conformational preferences.

The anomeric effect, an electronic interaction in saturated heterocyclic systems, is a significant factor in the conformational behavior of tetrahydropyran and its derivatives. Computational analyses have been performed to understand the extent of this effect, which influences the geometry and stability of different conformers. Similarly, conformational studies of related cyclic molecules, like substituted prolines, have shown that bulky substituents strongly favor specific ring puckering modes to adopt pseudoequatorial orientations. This principle also applies to substituted tetrahydropyranyl rings, where substituent orientation dictates the preferred conformation.

Exploring the energy landscape involves identifying stable conformers (minima on the PEL) and the transition states that connect them. For complex molecules, the energy landscape can feature numerous minima corresponding to different competing low-energy structures. For the tetrahydropyranyl ring, the chair conformation is generally the most stable, but the presence of substituents can alter the relative energies of different conformers.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems, including intermolecular interactions and the influence of the environment, such as solvents. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.

The role of the solvent can be critical in chemical reactions. MD simulations can explicitly model solvent molecules, allowing for a detailed investigation of solute-solvent interactions like hydrogen bonding and their effect on the conformational dynamics and reactivity of the solute. For instance, simulations can reveal how solvent molecules arrange around a solute and participate directly in a reaction mechanism. Computational studies on tetrahydropyran derivatives have included analyses of solvent contributions to the energies of the molecules, highlighting the importance of considering the solvent environment.

MD simulations are particularly useful for:

Investigating Solvation Shells: Analyzing the structure of solvent molecules surrounding a solute.

Studying Hydrogen Bonding: Quantifying the formation and breaking of hydrogen bonds between solute and solvent.

Understanding Dynamic Processes: Observing how intermolecular interactions change over time, which influences reaction kinetics and pathways.

Probing Conformational Changes: Simulating how solvent interactions can shift the conformational equilibrium of flexible molecules like the tetrahydropyranyl ring.

By providing an atomistic-level view of these dynamic processes, MD simulations complement static quantum chemical calculations and are essential for a comprehensive understanding of chemical phenomena in solution.

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models and quantum chemical calculations are widely used to predict various spectroscopic parameters, providing data that can aid in the identification and characterization of molecules. These in silico methods can generate reference libraries for "standards-free" identification, which is particularly valuable when authentic chemical standards are unavailable.

The prediction of spectroscopic data relies on calculating molecular properties related to how molecules interact with electromagnetic radiation. Key examples include:

NMR Spectroscopy: DFT calculations can compute NMR shielding tensors, which are then used to predict chemical shifts (¹H and ¹³C).

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of energy with respect to atomic positions (the Hessian matrix). These frequencies correspond to the peaks in an IR spectrum. While harmonic frequency calculations are common, more accurate results can be obtained by including anharmonic corrections.

Raman Spectroscopy: Raman scattering activities can also be calculated from theoretical models, providing a complementary vibrational spectrum to IR.

For example, studies on tetrahalogenoferrate (III) complexes have shown that vibrational frequencies calculated using DFT at the B3LYP/LANL2DZ level are in reasonable agreement with experimental IR spectra. Similarly, advanced methods that combine coupled cluster theory with DFT have been shown to provide accurate anharmonic vibrational frequencies and rotational constants for small molecules. These theoretical predictions are invaluable for interpreting experimental spectra and for identifying unknown compounds or transient species.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Tetrahydropyranyl Acetate (B1210297) Transformations

The conversion of tetrahydropyranyl (THP) ethers to their corresponding acetates is a crucial transformation in multi-step organic synthesis, effectively swapping one protecting group for another with different stability characteristics. niscpr.res.in Research is focused on developing novel catalytic systems that are milder, more efficient, and highly chemoselective. A significant area of investigation is the use of Lewis and Brønsted acids to catalyze this conversion directly, avoiding the need to first deprotect the alcohol. niscpr.res.in

Recent research has identified a variety of effective catalysts for this one-pot transformation. These include metal triflates, mineral acids, and solid-supported catalysts. niscpr.res.inrsc.org For instance, trifluoroacetic acid has been demonstrated as a simple and effective catalyst for the direct conversion of THP ethers into acetates at ambient temperature with short reaction times. niscpr.res.in Other notable catalytic systems include titanium tetrachloride (TiCl₄) with acetic anhydride (B1165640) (Ac₂O) organic-chemistry.org, indium triiodide for transesterification with ethyl acetate rsc.org, and solid acid catalysts like Amberlyst-15, which offer the advantages of easy recovery and reusability. researchgate.net

The development of these systems is driven by the need to overcome the limitations of older methods, which often required harsh conditions, expensive or moisture-sensitive reagents, and long reaction times. niscpr.res.iniosrjournals.org Future work will likely focus on discovering even more benign and powerful catalysts, including biocatalysts and nano-structured materials, to further improve reaction efficiency and substrate scope.

| Catalyst System | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane, Room Temperature | Mild conditions, short reaction times (45 min - 3 hr) | niscpr.res.in |

| Titanium Tetrachloride (TiCl₄) / Acetic Anhydride (Ac₂O) | Not specified | Mild and direct conversion | organic-chemistry.org |

| Amberlyst-15 | Acetic Anhydride | Heterogeneous catalyst, recoverable and reusable, high yields | researchgate.net |

| Indium Triiodide (InI₃) | Ethyl Acetate (reagent and solvent) | Chemoselective for primary alcohols, one-pot deprotection/transesterification | rsc.org |

| Acetyl Bromide / Acetonitrile (B52724) | Acetonitrile | High yields, good atom economy | researchgate.net |

| Bismuth(III) Nitrate Pentahydrate | Not specified | Less-expensive, non-toxic catalyst, non-aqueous workup | researchgate.net |

Advancements in Green and Sustainable Organic Synthesis Protocols

In alignment with the principles of green chemistry, significant effort is being directed toward developing sustainable protocols for reactions involving the tetrahydropyranyl group. mdpi.com This research encompasses the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. mdpi.comresearchgate.net

One major advancement is the replacement of traditional volatile organic solvents with greener alternatives. nih.gov Water has been successfully used as a solvent for the tetrahydropyranylation of phenols using triethylamine (B128534) as a catalyst, offering a cheap and environmentally friendly option. iosrjournals.org Another innovative approach involves the use of bio-inspired acidic natural deep eutectic solvents (NADESs). researchgate.net These NADESs can act as both the solvent and the catalyst, enabling the preparation of THP ethers under mild conditions without the need for an additional catalyst. researchgate.net This methodology is notable for its scalability and the easy recyclability of the NADES, which can be reused up to ten times without loss of activity. researchgate.net

The use of heterogeneous and recyclable catalysts is another cornerstone of green synthesis in this area. nih.gov Ammonium bisulfate supported on silica (B1680970) (NH₄HSO₄@SiO₂) has been employed as a recyclable acidic catalyst for the synthesis of THP ethers in low-impact ethereal solvents like cyclopentyl methyl ether. nih.gov Similarly, solid acid resins such as Amberlyst-15 provide a reusable catalytic system that simplifies product purification and minimizes waste. researchgate.net These advancements highlight a clear trend towards making the synthesis and transformation of THP derivatives more sustainable and economically viable. iosrjournals.orgresearchgate.net

| Green Approach | Catalyst/Solvent System | Key Sustainability Feature(s) | Reference |

|---|---|---|---|

| Use of Green Solvents | Triethylamine in Water | Avoids volatile organic compounds; water is a benign solvent. | iosrjournals.org |

| Dual-Role Solvent/Catalyst | Acidic Natural Deep Eutectic Solvents (NADESs) | Eliminates need for additional catalyst; solvent is bio-inspired and highly recyclable. | researchgate.net |

| Recyclable Heterogeneous Catalysis | NH₄HSO₄ supported on SiO₂ | Catalyst is easily separated and reused; reactions are performed in green ethereal solvents. | nih.gov |

| Solid Acid Catalysis | Amberlyst-15 | Heterogeneous catalyst simplifies workup, is reusable, and reduces waste. | researchgate.net |

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automation and high-throughput experimentation (HTE) is revolutionizing organic synthesis by allowing for the rapid screening and optimization of reaction conditions. domainex.co.ukyoutube.com These technologies are particularly valuable for developing novel catalytic systems and refining synthetic protocols for transformations involving tetrahydropyranyl acetate and related compounds. HTE platforms enable researchers to perform a large number of experiments in parallel, systematically varying parameters such as catalysts, ligands, solvents, bases, and temperature in a miniaturized format (e.g., 96-well plates). domainex.co.ukyoutube.com

This approach accelerates the discovery of optimal conditions that might be missed in traditional, one-at-a-time experimentation. domainex.co.uk For instance, in developing a new catalytic system for the conversion of a THP ether to an acetate, an HTE screen could rapidly evaluate dozens or hundreds of potential catalysts and conditions, quickly identifying the most effective combinations for high yield and selectivity. domainex.co.uk The data-rich output from these experiments can also be used to build predictive models and gain deeper mechanistic insights. youtube.com

Furthermore, fully automated synthesis platforms are emerging that can perform multi-step synthetic sequences with minimal human intervention. bris.ac.uknih.gov These robotic systems can handle air-sensitive reagents and perform complex operations, enabling the rapid assembly of molecules. bris.ac.uk As these technologies become more accessible, they will undoubtedly be applied to streamline synthetic routes involving THP group manipulations, accelerating the discovery of new molecules for various applications. bris.ac.uksciforum.net

Development of Advanced Analytical Techniques for Real-Time Reaction Monitoring

Understanding the kinetics and mechanism of a chemical reaction is fundamental to its optimization. Advanced analytical techniques that allow for real-time, in-situ monitoring are becoming indispensable tools in modern organic chemistry. figshare.com For transformations involving this compound, such as its formation from a THP ether or its subsequent conversion, these techniques can provide invaluable data on reaction rates, the formation of intermediates, and the generation of byproducts.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can be coupled with reactors to follow the progress of a reaction as it happens. mdpi.com For example, by monitoring the reaction mixture with in-situ NMR, a chemist could observe the disappearance of the starting THP ether signal and the simultaneous appearance of the this compound product signals, allowing for precise determination of the reaction endpoint and calculation of kinetic parameters.

These real-time monitoring methods are crucial for quickly identifying optimal reaction times, temperatures, and catalyst loadings, thereby preventing over-reaction or incomplete conversion. nih.gov The detailed kinetic data obtained also supports the elucidation of reaction mechanisms, which can guide the rational design of improved catalysts and processes. As these analytical tools become more sophisticated and user-friendly, their application will lead to more robust and efficient syntheses involving tetrahydropyranyl derivatives. figshare.comnih.gov

Exploration in Materials Science and Polymer Chemistry as a Precursor

While the tetrahydropyran (B127337) (THP) moiety is well-established in protecting group chemistry and is a common scaffold in medicinal chemistry pharmablock.com, its potential as a building block in materials science and polymer chemistry is an emerging area of research. The THP ring is a stable, non-carcinogenic, and biodegradable heterocyclic ether, making it an attractive component for new sustainable materials. osti.gov

Tetrahydropyran itself, which can be synthesized from renewable biomass sources like tetrahydrofurfuryl alcohol, is being explored as a green solvent and a potential monomer for polymer synthesis. osti.govresearchgate.net Research has shown that THP can be used as a solvent for cationic polymerization of vinyl monomers. google.com This suggests that functionalized derivatives, such as a vinyl-substituted this compound, could serve as novel monomers. Such monomers could be polymerized via radical polymerization techniques to create polymers with a THP-acetate side chain, potentially imparting unique properties of solubility, degradability, or functionality. ethz.ch

The synthesis of polymers incorporating the THP structure into the main chain, such as poly-tetrahydropyrimidines, has been reported to yield materials with interesting properties like antibacterial activity. rsc.org The incorporation of the this compound unit into a polymer, either as a side chain or part of the backbone, could be a strategy to create new biodegradable polymers, functional coatings, or advanced drug delivery systems. nih.govmdpi.com This area represents a promising frontier for leveraging the chemical properties of the THP scaffold beyond its traditional roles.

Q & A

Q. How to design experiments for kinetic resolution of THP-acetate derivatives?

- Design Framework :

- Substrate Scope : Test secondary/tertiary alcohols with bulky groups (e.g., adamantyl) to assess steric effects.

- Catalyst Screening : Compare metal triflates (Sc(OTf)3, Yb(OTf)3) for enantioselective acylation .

Data Interpretation & Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.